molecular formula C34H24N2O2 B4950211 4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid CAS No. 312320-13-1

4-(4,5-Di([1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid

Cat. No.: B4950211
CAS No.: 312320-13-1
M. Wt: 492.6 g/mol
InChI Key: NAQOLNGSQBINHO-UHFFFAOYSA-N
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Description

4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid is a complex organic compound featuring a benzoic acid moiety linked to an imidazole ring, which is further substituted with biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of biphenyl groups through Suzuki coupling reactions. The final step involves the attachment of the benzoic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the biphenyl rings.

Scientific Research Applications

4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks (MOFs).

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The biphenyl groups can interact with hydrophobic regions of proteins, affecting their function and stability. The benzoic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: Similar in structure but lacks the imidazole ring.

    4,4’-Biphenyldicarboxylic acid: Another related compound with similar applications in polymer chemistry.

    4-(4-propan-2-yloxycarbonylphenyl)benzoic acid: Shares the biphenyl and benzoic acid moieties but differs in the substituents.

Uniqueness

4-(4,5-Di([1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)benzoic acid is unique due to the presence of both the imidazole ring and biphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O2/c37-34(38)30-21-19-29(20-22-30)33-35-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)32(36-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQOLNGSQBINHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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